An In-Depth Technical Guide to 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7)
An In-Depth Technical Guide to 1,2-Dibromo-1,1,2-trichloroethane (CAS No. 13749-38-7)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Halogenated Ethane
1,2-Dibromo-1,1,2-trichloroethane is a dense, non-flammable liquid belonging to the broad class of polyhalogenated hydrocarbons.[1][2] While not as extensively studied as some of its structural isomers or related compounds, its unique combination of five halogen atoms on a two-carbon backbone presents interesting possibilities for its application as a specialized reagent and building block in organic synthesis. This guide aims to provide a comprehensive technical overview of 1,2-Dibromo-1,1,2-trichloroethane, consolidating available data on its physicochemical properties, plausible synthetic routes, analytical characterization, and a predictive toxicological assessment based on analogous compounds. As a Senior Application Scientist, the goal is to present this information with a focus on the practical implications and causal relationships that are critical for laboratory and development work.
Physicochemical Properties: A Snapshot
A clear, colorless liquid at room temperature, 1,2-Dibromo-1,1,2-trichloroethane possesses a high density and a relatively high boiling point, characteristic of polyhalogenated alkanes.[1][3][4] These properties are a direct consequence of the strong intermolecular van der Waals forces arising from the presence of multiple heavy halogen atoms. Its non-polar nature dictates its solubility profile, being largely immiscible with water but soluble in a range of organic solvents.[5]
| Property | Value | Source(s) |
| CAS Number | 13749-38-7 | [6][7] |
| Molecular Formula | C₂HBr₂Cl₃ | [6][7] |
| Molecular Weight | 291.19 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [3][7] |
| Boiling Point | 94-95 °C at 10 mmHg | [1][4] |
| Density | 1.701 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.569 | [1][4] |
Synthesis and Purification: Plausible Laboratory-Scale Routes
While specific, detailed literature on the synthesis of 1,2-Dibromo-1,1,2-trichloroethane is scarce, two primary strategies based on fundamental organic reactions are proposed: the free-radical bromination of 1,1,2-trichloroethane and the electrophilic addition of bromine to trichloroethylene. The choice between these routes would depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Free-Radical Bromination of 1,1,2-Trichloroethane
This approach leverages the reactivity of the C-H bond in 1,1,2-trichloroethane towards bromine radicals, which can be generated photochemically or with a radical initiator.[2] The selectivity of bromination favors the more substituted carbon, but the presence of only one type of C-H bond in the starting material simplifies the potential product mixture.
Caption: Free-radical bromination of 1,1,2-trichloroethane.
Experimental Protocol:
-
Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: 1,1,2-Trichloroethane is dissolved in a suitable inert solvent such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), is added. The solution is heated to reflux.
-
Addition of Bromine: A solution of bromine in carbon tetrachloride is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux and to avoid a buildup of unreacted bromine.
-
Workup: After the addition is complete and the reaction mixture has been refluxed for an additional period, it is cooled to room temperature. The mixture is then washed successively with a solution of sodium thiosulfate to remove excess bromine, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.
Route 2: Electrophilic Addition of Bromine to Trichloroethylene
This method involves the addition of bromine across the double bond of trichloroethylene.[8] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[9]
Caption: Electrophilic addition of bromine to trichloroethylene.
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out at or below room temperature.
-
Reaction: Trichloroethylene is dissolved in a non-polar solvent like dichloromethane or carbon tetrachloride.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of trichloroethylene. The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Workup: Once the addition is complete and the color of bromine has been discharged, the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure 1,2-Dibromo-1,1,2-trichloroethane.
Analytical Characterization: Spectroscopic Insights
The structural elucidation and purity assessment of 1,2-Dibromo-1,1,2-trichloroethane rely on standard analytical techniques, primarily NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,2-Dibromo-1,1,2-trichloroethane is expected to be simple, showing a single signal for the lone proton.[10] The chemical shift of this proton will be significantly downfield due to the deshielding effect of the five neighboring halogen atoms.[11] The signal will appear as a singlet as there are no adjacent protons to cause spin-spin coupling.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~6.0 - 7.0 | Singlet |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is the ideal method for the analysis of this volatile compound.[12] The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[6][13] Fragmentation will likely involve the loss of halogen atoms or hydrogen halides.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 288, 290, 292, 294, and 296, reflecting the different isotopic combinations of bromine and chlorine.
-
Loss of Br•: A prominent fragment corresponding to [M-Br]⁺.
-
Loss of Cl•: A fragment corresponding to [M-Cl]⁺.
-
Loss of HBr or HCl: Fragments resulting from the elimination of hydrogen bromide or hydrogen chloride.
GC-MS Analytical Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Applications in Research and Development
While specific applications for 1,2-Dibromo-1,1,2-trichloroethane are not widely documented, its structure suggests potential utility as a synthetic intermediate.[14] Polyhalogenated alkanes are known to be versatile starting materials in organic synthesis.[15] This compound could serve as a precursor for the introduction of a -CBrCl-CHCl₂ or a related two-carbon unit in the synthesis of more complex molecules. Its high density also makes it potentially useful as a solvent for specialized applications where a dense, non-polar medium is required.
Predictive Toxicology and Safety Considerations
No specific toxicological studies on 1,2-Dibromo-1,1,2-trichloroethane were found. However, based on data from structurally similar polyhalogenated ethanes, a predictive toxicological profile can be constructed. Halogenated hydrocarbons are generally considered to be a class of compounds with potential for toxicity.[2][3][16]
Predicted Hazards
Based on the GHS classifications for the compound and the known toxicity of related substances such as 1,2-dibromoethane and 1,1,2-trichloroethane, the following hazards can be anticipated:
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.
-
Carcinogenicity: Many polyhalogenated alkanes are considered potential carcinogens.
-
Hepatotoxicity and Nephrotoxicity: The liver and kidneys are common target organs for the toxic effects of halogenated hydrocarbons.[4][17]
| Compound | Key Toxicological Endpoints |
| 1,2-Dibromoethane | Carcinogenic, mutagenic, hepatotoxic, nephrotoxic.[4] |
| 1,1,2-Trichloroethane | Possible human carcinogen, hepatotoxic, nephrotoxic, central nervous system depressant.[17][18] |
Mechanism of Toxicity: The toxicity of many halogenated alkanes is linked to their metabolism, which can generate reactive intermediates such as free radicals or episulfonium ions that can damage cellular macromolecules like DNA and proteins.
Safe Handling and Disposal
Given the predicted toxicity, strict safety precautions are essential when handling 1,2-Dibromo-1,1,2-trichloroethane.
Experimental Workflow for Safe Handling:
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